molecular formula C18H24O5 B15145398 (1(10)E,2R*,5R*)-2-Methoxy-5-acetoxyfuranogermacr-1(10)-EN-6-one

(1(10)E,2R*,5R*)-2-Methoxy-5-acetoxyfuranogermacr-1(10)-EN-6-one

Cat. No.: B15145398
M. Wt: 320.4 g/mol
InChI Key: DCFSJMWNJKXQCQ-CDNVCLAFSA-N
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Description

(5R,6R,8R)-8-methoxy-3,6,10-trimethyl-4-oxo-5H,6H,7H,8H,11H-cyclodeca[b]furan-5-yl acetate is a complex organic compound with a unique structure that includes a cyclodeca[b]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R,8R)-8-methoxy-3,6,10-trimethyl-4-oxo-5H,6H,7H,8H,11H-cyclodeca[b]furan-5-yl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclodeca[b]furan ring system, followed by the introduction of the methoxy, trimethyl, and acetate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5R,6R,8R)-8-methoxy-3,6,10-trimethyl-4-oxo-5H,6H,7H,8H,11H-cyclodeca[b]furan-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(5R,6R,8R)-8-methoxy-3,6,10-trimethyl-4-oxo-5H,6H,7H,8H,11H-cyclodeca[b]furan-5-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5R,6R,8R)-8-methoxy-3,6,10-trimethyl-4-oxo-5H,6H,7H,8H,11H-cyclodeca[b]furan-5-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R,8R)-8-methoxy-3,6,10-trimethyl-4-oxo-5H,6H,7H,8H,11H-cyclodeca[b]furan-5-yl acetate: shares similarities with other cyclodeca[b]furan derivatives, such as those with different substituents on the ring system.

    Other furan derivatives: Compounds with similar furan ring systems but different functional groups.

Uniqueness

The uniqueness of (5R,6R,8R)-8-methoxy-3,6,10-trimethyl-4-oxo-5H,6H,7H,8H,11H-cyclodeca[b]furan-5-yl acetate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

[(5R,6R,8R)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate

InChI

InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/t11-,14+,18-/m1/s1

InChI Key

DCFSJMWNJKXQCQ-CDNVCLAFSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C=C(CC2=C(C(=CO2)C)C(=O)[C@@H]1OC(=O)C)C)OC

Canonical SMILES

CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC

Origin of Product

United States

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